4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
CAS No.: 40277-41-6
Cat. No.: VC7101637
Molecular Formula: C11H12N2S2
Molecular Weight: 236.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40277-41-6 |
|---|---|
| Molecular Formula | C11H12N2S2 |
| Molecular Weight | 236.35 |
| IUPAC Name | 4-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C11H12N2S2/c1-14-10-9-7-4-2-3-5-8(7)15-11(9)13-6-12-10/h6H,2-5H2,1H3 |
| Standard InChI Key | KNHRAVCXVUGLFW-UHFFFAOYSA-N |
| SMILES | CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Introduction
4-Methylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound with a molecular formula of C11H12N2S2 and a CAS number of 40277-41-6. This compound belongs to the benzothiolo[2,3-d]pyrimidine class, which is known for its diverse biological activities and potential applications in pharmaceuticals.
Synthesis and Preparation
The synthesis of 4-Methylsulfanyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine typically involves multi-step reactions that include the formation of the benzothiolo and pyrimidine rings. Specific synthesis methods may vary, but they generally involve condensation reactions and the use of appropriate reagents to introduce the methylsulfanyl group.
Biological Activities and Applications
While specific biological activities of 4-Methylsulfanyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidine are not extensively documented in the available literature, compounds within the benzothiolo[2,3-d]pyrimidine class have shown potential as antimicrobial agents, among other activities. Further research is needed to fully explore the biological potential of this specific compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume